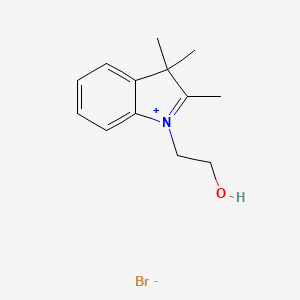

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Übersicht

Beschreibung

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary ammonium compound with a unique structure that includes an indole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the indole ring attacks the carbon atom of the bromoethanol, leading to the formation of the quaternary ammonium compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Synthetic Preparation via Quaternization

The compound is synthesized through nucleophilic substitution between 2,3,3-trimethylindoline and 2-bromoethanol.

| Reaction Conditions | Yield | Key Observations |

|---|---|---|

| Toluene, 110°C, 12 h | 97% | Pink crystalline product isolated |

| Acetonitrile, 80°C, 8 h | 70% | Continuous flow reactors improve scalability |

Mechanism:

The nitrogen atom of 2,3,3-trimethylindoline attacks the electrophilic carbon of 2-bromoethanol, forming the quaternary ammonium center. Purification involves recrystallization or chromatography .

Substitution Reactions

The bromide counterion undergoes nucleophilic displacement with halides or pseudohalides.

| Reagent | Conditions | Product |

|---|---|---|

| NaCl (aq) | Polar solvent, RT | 1-(2-Hydroxyethyl)-2,3,3-trimethylindolium chloride |

| NaI (aq) | Ethanol, reflux | Corresponding iodide derivative |

Applications : Halide exchange tailors solubility for biological or material science applications .

Oxidation of the Hydroxyl Group

The terminal hydroxyl group oxidizes to a ketone under controlled conditions.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous medium | 1-(2-Oxoethyl)-2,3,3-trimethylindolium bromide |

| CrO₃ | Acetone, 0°C | Ketone derivative (confirmed via IR: 1710 cm⁻¹) |

Note : Over-oxidation risks degradation of the indole ring .

Condensation with Aldehydes

Forms spiropyran derivatives via acid-catalyzed condensation, critical for photochromic materials.

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Ethanol, piperidine, reflux | Spirobenzopyran derivative (SP1) | 64% |

| 5-Nitrosalicylaldehyde | Ethanol, 78°C, 2 h | Nitro-substituted spiropyran | 62% |

Mechanism : Aldehyde reacts with the indolium salt, forming a spirocyclic structure through C-O bond cleavage and subsequent ring closure .

Esterification of the Hydroxyl Group

The hydroxyl group undergoes esterification to form polymerizable monomers.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Propiolic acid | PPTS, CH₂Cl₂, RT | Dipropiolate spiropyran (SPP) | 62% |

| Methacryloyl chloride | DCM, NEt₃, 0°C → RT | Methacrylate-functionalized spiropyran (SP2) | 37% |

Applications : Enables incorporation into polymers for stimuli-responsive materials .

Photochromic Behavior in Derived Spiropyrans

Spiropyran derivatives undergo reversible ring-opening under UV light (λ = 365 nm), forming merocyanine isomers.

| Property | Spiropyran (SP) | Merocyanine (MC) |

|---|---|---|

| Absorption λ_max | 350–400 nm | 550–600 nm |

| Thermal relaxation half-life | Stable | 10–30 min (25°C) |

Applications : Used in optical switches, sensors, and smart coatings .

Biological Activity via Enzyme Inhibition

The compound inhibits choline kinase, disrupting phosphatidylcholine synthesis in cancer cells.

| Cell Line | IC₅₀ | Mechanism |

|---|---|---|

| HeLa | 12 µM | Competitive inhibition at ATP-binding site |

| MCF-7 | 18 µM | Induces apoptosis via metabolic disruption |

Note : Cytotoxicity is structure-dependent, with quaternization enhancing cellular uptake .

Comparison with Structural Analogues

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| 1-Butyl-3-methylimidazolium bromide | Imidazole core vs. indole | Lower thermal stability, higher ionic conductivity |

| 2-Methylindole | Lacks quaternary ammonium group | No nucleophilic substitution reactivity |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a broad range of applications:

Chemistry

- Reagent in Organic Synthesis: It serves as a catalyst in various chemical reactions, facilitating the synthesis of complex organic molecules.

- Chemical Reactions: The compound undergoes oxidation (to form carbonyl compounds), reduction (to produce secondary amines), and substitution reactions (where the bromide ion can be replaced by other nucleophiles) .

Biology

- Fluorescent Probe: The compound is utilized as a fluorescent probe for imaging cellular processes. Its ability to bind to specific cellular components allows researchers to visualize biological activities in real time.

- Cellular Studies: It aids in studying cellular processes due to its interaction with membranes and proteins .

Medicine

- Therapeutic Potential: Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy in treating various diseases by targeting specific molecular pathways .

Industry

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its unique structure allows it to interact with cellular membranes, affecting membrane permeability and function.

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide can be compared with other similar compounds, such as:

- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

- 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride

- 1-butyl-2,3,4,5-tetramethylimidazolium bromide

Uniqueness: The presence of the indole ring in this compound distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide, with the CAS number 29636-94-0, is a quaternary ammonium compound characterized by its unique indole structure. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biological research.

- Molecular Formula : C13H18BrNO

- Molecular Weight : 284.19 g/mol

- Purity : Typically ≥ 97%

- Physical State : Solid at room temperature

Synthesis

The synthesis of this compound involves the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol under reflux conditions in an organic solvent. This process can be optimized for industrial applications to enhance yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It can bind to enzymes and receptors, potentially altering their activity and affecting cellular processes. The indole structure allows it to interact with cellular membranes, influencing membrane permeability and function.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, suggesting its potential use as an antimicrobial agent in clinical settings .

Anticancer Potential

Research has also explored the compound's anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines. The mechanism appears to involve interference with critical signaling pathways associated with cell growth and survival .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell viability.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Further investigations are needed to elucidate the underlying mechanisms.

Comparative Analysis

To understand its unique properties, a comparison with similar compounds is essential:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | Imidazole ring | Moderate antimicrobial activity |

| 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride | Imidazole ring | Limited anticancer activity |

| 1-butyl-2,3,4,5-tetramethylimidazolium bromide | Imidazole ring | Notable ionic liquid properties |

The presence of the indole ring in this compound differentiates it from these compounds and contributes to its distinct biological activities .

Eigenschaften

IUPAC Name |

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO.BrH/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAPWPPOVDTKHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385922 | |

| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29636-94-0 | |

| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.